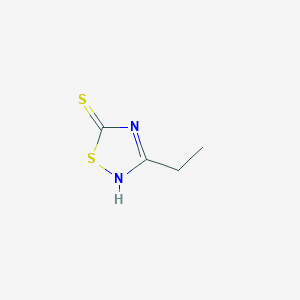

3-Ethyl-1,2,4-thiadiazole-5-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2H-1,2,4-thiadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQUDWFTICPUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=S)SN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734862 | |

| Record name | 3-Ethyl-1,2,4-thiadiazole-5(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63688-13-1 | |

| Record name | 3-Ethyl-1,2,4-thiadiazole-5(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-ethyl-5-mercapto-1,2,4-thiadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 3-ethyl-5-mercapto-1,2,4-thiadiazole, a heterocyclic compound of interest for applications in medicinal chemistry and materials science. The 1,2,4-thiadiazole scaffold is a privileged structure known for its diverse biological activities.[1][2] This document details a two-step synthetic strategy, commencing with the formation of a 3-ethyl-5-chloro-1,2,4-thiadiazole intermediate, followed by a nucleophilic substitution to install the desired mercapto group. The rationale behind the chosen synthetic route, a detailed, step-by-step experimental protocol, mechanistic insights, and methods for characterization are presented to ensure scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Strategic Rationale

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of this scaffold are of significant interest due to their wide range of pharmacological properties. The stability of the aromatic ring, combined with the diverse substitution patterns possible at the C3 and C5 positions, makes it a versatile building block in drug discovery and agrochemical research.

The target molecule, 3-ethyl-5-mercapto-1,2,4-thiadiazole, features an ethyl group, which can influence lipophilicity and binding interactions, and a mercapto (thiol) group. The thiol group is particularly notable; it can exist in a tautomeric equilibrium with the thione form, provides a handle for further functionalization, and can act as a metal-chelating agent.

Direct synthesis of a 3-alkyl-5-mercapto-1,2,4-thiadiazole can be challenging. Therefore, a more strategic and reliable approach is a two-step sequence involving the synthesis of a stable, reactive intermediate, followed by conversion to the final product. The chosen retrosynthetic approach identifies 3-ethyl-5-chloro-1,2,4-thiadiazole as a key intermediate. The rationale for this strategy is twofold:

-

Robust Ring Formation: The synthesis of 3-alkyl-5-halo-1,2,4-thiadiazoles from readily available starting materials is a well-established transformation.

-

Facile Nucleophilic Substitution: The chlorine atom at the C5 position of the 1,2,4-thiadiazole ring is known to be susceptible to nucleophilic aromatic substitution, providing a reliable method to introduce the mercapto group.[1]

This guide will elaborate on a validated pathway that leverages the reaction of propanamidine with trichloromethanesulfenyl chloride to construct the heterocyclic core, followed by a thiolation reaction.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the chlorinated thiadiazole intermediate and its subsequent conversion to the target mercapto compound.

Caption: High-level overview of the two-stage synthesis.

Mechanistic Insights

Stage 1: Formation of the 1,2,4-Thiadiazole Ring

The reaction of an amidine with trichloromethanesulfenyl chloride (or a related perchloromethyl mercaptan) is a classic method for constructing the 1,2,4-thiadiazole ring. The mechanism involves the nucleophilic amidine nitrogen attacking the electrophilic sulfur atom, followed by a series of intramolecular cyclization and elimination steps to form the stable aromatic ring.

Caption: Proposed mechanism for the cyclization reaction.

Stage 2: Nucleophilic Aromatic Substitution

The C5 position of the 1,2,4-thiadiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This makes it an excellent electrophilic site for nucleophilic attack. The hydrosulfide anion (SH⁻) is a potent sulfur nucleophile that readily displaces the chloride leaving group. This reaction proceeds via a Meisenheimer-like intermediate.

Caption: Mechanism of the chloro-to-mercapto conversion.

Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted by trained professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| Propanamidine hydrochloride | C₃H₉ClN₂ | 108.57 | 107-15-3 | Hygroscopic. Store in a desiccator. |

| Trichloromethanesulfenyl chloride | CCl₄S | 185.89 | 594-42-3 | Lachrymatory, toxic. Handle with extreme care. |

| Sodium Hydrosulfide (hydrate) | NaSH·xH₂O | 56.06 (anhyd.) | 16721-80-5 | Corrosive, toxic. Releases H₂S gas upon acidification. |

| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | Corrosive, flammable. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous grade. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Stage 1: Synthesis of 3-Ethyl-5-chloro-1,2,4-thiadiazole

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propanamidine hydrochloride (10.86 g, 0.10 mol) and anhydrous dichloromethane (100 mL).

-

Basification: Cool the suspension to 0 °C in an ice-water bath. Slowly add triethylamine (22.2 g, 30.5 mL, 0.22 mol) to the stirred suspension. Stir for 20 minutes at 0 °C to liberate the free amidine base.

-

Reagent Addition: In the dropping funnel, prepare a solution of trichloromethanesulfenyl chloride (18.6 g, 0.10 mol) in anhydrous dichloromethane (30 mL). Add this solution dropwise to the reaction mixture over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a dark oil or solid. Purify by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-ethyl-5-chloro-1,2,4-thiadiazole as a pale yellow oil or low-melting solid.

Stage 2: Synthesis of 3-Ethyl-5-mercapto-1,2,4-thiadiazole

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydrosulfide hydrate (approx. 7.0 g of 70% hydrate, ~0.08 mol) in 100 mL of anhydrous ethanol. Stir until fully dissolved.

-

Reagent Addition: Add a solution of 3-ethyl-5-chloro-1,2,4-thiadiazole (7.43 g, 0.05 mol), obtained from Stage 1, in 20 mL of ethanol to the sodium hydrosulfide solution.

-

Reaction Progression: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification & Isolation: Dissolve the remaining residue in 100 mL of water. Cool the solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure 3-ethyl-5-mercapto-1,2,4-thiadiazole.

Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques.

| Analysis Technique | Expected Observations for 3-ethyl-5-mercapto-1,2,4-thiadiazole |

| ¹H NMR (DMSO-d₆) | Triplet at ~1.2-1.4 ppm (3H, -CH₃); Quartet at ~2.8-3.0 ppm (2H, -CH₂-); Broad singlet at ~14-15 ppm (1H, -SH, thione tautomer). Note: SH peak is exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆) | Signal at ~10-12 ppm (-CH₃); Signal at ~25-28 ppm (-CH₂-); Signal for C3 at ~165-170 ppm; Signal for C5 (thione C=S) at ~185-190 ppm. |

| FT-IR (KBr, cm⁻¹) | C-H stretching (~2970-2880), C=N stretching (~1550), Thione C=S stretching (~1100-1200), N-H stretching (broad, ~3100, tautomer). |

| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the calculated mass of C₄H₅N₂S₂⁻ (m/z ~145.0). |

| Melting Point | Sharp melting point after recrystallization. |

Safety, Handling, and Storage

-

Trichloromethanesulfenyl Chloride: Highly toxic and a lachrymator. Always handle in a certified chemical fume hood. Avoid inhalation and skin contact.

-

Sodium Hydrosulfide: Corrosive. Reacts with acid to produce highly toxic and flammable hydrogen sulfide (H₂S) gas. Ensure the acidification step is performed slowly in a well-ventilated hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Ethanol is flammable. Handle with appropriate care.

-

Product: The final product is a thiol. Thiols often have strong, unpleasant odors. Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low yield in Stage 1 | Incomplete liberation of amidine free base; Moisture in the reaction. | Ensure amidine hydrochloride is dry. Use a slight excess of triethylamine (2.2 eq). Use anhydrous solvents and a nitrogen atmosphere. |

| Incomplete reaction in Stage 2 | Insufficient nucleophile; Deactivated substrate. | Use a larger excess of sodium hydrosulfide (1.5-2.0 eq). Increase reflux time and monitor by TLC. |

| Product oiling out during recrystallization | Impurities present; Incorrect solvent system. | Re-purify the crude product by chromatography before recrystallization. Screen different solvent systems (e.g., toluene, ethyl acetate/hexane). |

Conclusion

This guide outlines a scientifically sound and reproducible two-stage synthesis for 3-ethyl-5-mercapto-1,2,4-thiadiazole. By leveraging a stable chlorinated intermediate, the pathway provides a reliable means of accessing the target compound. The detailed protocols, mechanistic explanations, and characterization data serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling further exploration and derivatization of this versatile heterocyclic scaffold.

References

- United States Patent US2891961A. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole.

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

-

Shaker, R. M. (2007). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1155-1190. [Link]

-

Shaker, R. M. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Arkivoc, 2006(9), 59-112. [Link]

-

Asadipour, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(Suppl), 145–153. [Link]

-

Islam, N. B., Kwart, H., & Khan, S. (1985). Some reactions of trichloromethanesulfenyl chloride with alcohols and thiols. Industrial & Engineering Chemistry Product Research and Development, 24(1), 127-130. [Link]

-

Siddiqui, N., et al. (2009). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Scientia Pharmaceutica, 77(1), 113-128. [Link]

-

Yurttaş, L., et al. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 20(4), 6018–6033. [Link]

-

Yüksek, H., et al. (2012). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 17(6), 7154–7169. [Link]

-

El-Sayed, H. A., Moustafa, A. H., & Aly, A. A. (2013). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. International Journal of Molecular Sciences, 14(6), 11038-11049. [Link]

-

Demirbas, N., et al. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology, 174-185. [Link]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]

-

Al-Masoudi, N. A. L. (2017). Chemical properties of thiadiazole compounds. Journal of Education for Pure Science, 7(2). [Link]

-

Kopylovich, M. N., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 2004. [Link]

-

PubChem. (n.d.). 5-Chloro-1,2,4-thiadiazole. National Center for Biotechnology Information. [Link]

-

Kopylovich, M. N., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 2004. [Link]

-

Kassick, A. J., et al. (2016). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 17(23), 2263-2270. [Link]

Sources

3-Ethyl-1,2,4-thiadiazole-5-thiol synthesis from ethyl thioamide

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-1,2,4-thiadiazole-5-thiol from Ethyl Thioamide

Abstract

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties.[1][2] This guide provides a comprehensive, research-level overview of a proposed synthetic pathway for this compound, a molecule of interest for its potential as a covalent modifier and metal-binding agent. Starting from the readily available precursor, ethyl thioamide, this whitepaper details a robust synthetic strategy involving reaction with carbon disulfide and subsequent oxidative cyclization. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis. This document is intended for researchers, chemists, and professionals in drug development seeking to construct substituted 5-mercapto-1,2,4-thiadiazoles.

Introduction

The 1,2,4-Thiadiazole Scaffold: A Versatile Heterocycle

Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, are of significant interest in organic and medicinal chemistry.[2] Among the various isomers, the 1,2,4-thiadiazole core is a key pharmacophore found in numerous biologically active compounds, including the antibiotic Cefozopran.[1] These derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The unique electronic arrangement of the 1,2,4-thiadiazole ring, particularly its ability to act as a thiol-trapping agent by reacting with cysteine residues in proteins, makes it a compelling scaffold for designing targeted covalent inhibitors.[3]

Target Molecule: this compound

The target of this guide, this compound, combines the stable 1,2,4-thiadiazole core with a reactive thiol (or thione tautomer) group at the 5-position. This functionality opens avenues for its use as a synthetic intermediate for further derivatization or as a ligand in coordination chemistry. The presence of the mercapto group is particularly significant, as it can be alkylated to generate diverse libraries of 5-thioether derivatives or used in disulfide exchange reactions.

Synthetic Rationale: From Ethyl Thioamide to the Target Heterocycle

The synthesis of 1,2,4-thiadiazoles often relies on the cyclization of thioamide-based compounds.[1] Thioamides are excellent synthons for building sulfur- and nitrogen-containing heterocycles due to the nucleophilicity of both the sulfur and nitrogen atoms.[4][5] Our proposed strategy employs ethyl thioamide as the N-C-S fragment, which will form the N4, C3, and S2 atoms of the final ring. The remaining C5 and S1 atoms will be introduced using carbon disulfide (CS₂), a common and effective C1 synthon in the synthesis of sulfur heterocycles.[6][7] The key transformation is an oxidative intramolecular S-N bond formation, a well-established method for constructing the 1,2,4-thiadiazole ring system.[2]

Proposed Synthetic Pathway and Mechanistic Insights

The conversion of ethyl thioamide to this compound is conceptualized as a one-pot, two-step process. The overall transformation involves the nucleophilic addition of the thioamide to carbon disulfide, followed by an intramolecular oxidative cyclization.

Step 1: Nucleophilic Addition to Carbon Disulfide

The synthesis initiates with the deprotonation of ethyl thioamide at the nitrogen atom by a suitable base, such as potassium hydroxide, in a polar solvent like ethanol. The resulting anion is a potent nucleophile. This anion then attacks the electrophilic carbon atom of carbon disulfide.

-

Causality of Experimental Choice: The use of a strong base is critical to generate the thioamide anion in sufficient concentration. The choice of ethanol as a solvent is advantageous as it readily dissolves both the thioamide and the base, and it is suitable for moderate heating if required.

Step 2: Intramolecular Oxidative S-N Cyclization

The intermediate formed is a dithiocarbamate salt. This species is primed for cyclization. The introduction of a mild oxidizing agent, such as iodine (I₂), facilitates the formation of the crucial S-N bond. The mechanism likely involves the oxidation of the thiolate sulfur to a sulfenyl iodide species, which is then susceptible to intramolecular attack by the nitrogen atom, eliminating HI and closing the five-membered ring. Subsequent acidification of the reaction mixture protonates the thiol group, yielding the final product, which exists in tautomeric equilibrium with its thione form.

-

Expertise in Action: While stronger oxidants could be used, iodine is preferred due to its mild nature, which minimizes over-oxidation and potential side reactions. A common side reaction in thioamide chemistry is oxidative dimerization to form a 3,5-disubstituted-1,2,4-thiadiazole.[8] Careful control of stoichiometry and reaction temperature is essential to favor the desired intramolecular cyclization over this intermolecular pathway.

Detailed Experimental Protocol

This protocol is a model procedure derived from established methods for synthesizing related 5-mercapto-1,2,4-thiadiazoles. Researchers should perform initial small-scale trials to optimize conditions.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity/Grade |

| Ethyl Thioamide | C₃H₇NS | 89.17 | >97% |

| Carbon Disulfide | CS₂ | 76.13 | ACS Reagent |

| Potassium Hydroxide | KOH | 56.11 | >85% pellets |

| Iodine | I₂ | 253.81 | >99.8% |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | 2 M solution |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS Reagent |

Step-by-Step Methodology

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

-

Reagent Preparation: In the flask, dissolve potassium hydroxide (5.61 g, 0.10 mol) in 100 mL of absolute ethanol with stirring. Once dissolved, add ethyl thioamide (8.92 g, 0.10 mol). Stir the resulting suspension for 15 minutes at room temperature.

-

Formation of Intermediate: Cool the flask to 0-5 °C using an ice bath. Add carbon disulfide (7.61 g, 6.0 mL, 0.10 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The mixture should become a deep reddish-orange color.

-

Oxidative Cyclization: Prepare a solution of iodine (25.4 g, 0.10 mol) in 50 mL of absolute ethanol. Add this solution dropwise to the reaction mixture at room temperature over 1 hour. A precipitate (potassium iodide) will form, and the color of the mixture will lighten. After the addition, heat the reaction mixture to a gentle reflux (approx. 78 °C) for 3 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of water and stir. If any unreacted iodine remains (indicated by a brown color), add a saturated solution of sodium thiosulfate dropwise until the color disappears.

-

Acidification: Cool the aqueous mixture in an ice bath and acidify to pH 2-3 by slowly adding 2 M hydrochloric acid. A pale yellow precipitate should form.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL). For further purification, the solid can be recrystallized from an ethanol/water mixture to yield this compound as a crystalline solid.

Visualization of Experimental Workflow

Safety and Handling

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. All operations involving CS₂ must be conducted in a well-ventilated chemical fume hood. Avoid heat, sparks, and open flames.

-

Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Iodine (I₂): Harmful if inhaled or swallowed. Stains skin and clothing. Handle in a fume hood.

-

General Precautions: Always wear appropriate PPE. Ensure all glassware is properly secured.

Conclusion

This technical guide outlines a chemically sound and robust pathway for the synthesis of this compound from ethyl thioamide. By leveraging the nucleophilicity of the thioamide and employing a classical oxidative cyclization strategy, this method provides a direct route to a valuable heterocyclic building block. The provided protocol is grounded in established chemical principles and offers a solid foundation for researchers. Optimization of reaction times, temperatures, and purification techniques may further enhance yields and purity, paving the way for the exploration of this compound and its derivatives in medicinal chemistry and beyond.

References

-

Building 1,2,4-Thiadiazole: Ten Years of Progress. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). De Gruyter. Retrieved January 20, 2026, from [Link]

-

Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 1,2,4-thiadiazoles via molecular I2 as sole oxidant. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Thioamides as Useful Synthons in the Synthesis of Heterocycles. (2003). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Ethylene thiourea. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. (2010). Beilstein Journal of Organic Chemistry, 6, 92. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2018). International Journal of Drug Delivery Technology, 8(4), 188-195. Retrieved January 20, 2026, from [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2023). Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3-ethyl-5-mercapto-1,2,4-thiadiazole

An In-depth Technical Guide to the Spectroscopic Properties of 3-ethyl-5-mercapto-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 3-ethyl-5-mercapto-1,2,4-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established spectroscopic principles and data from analogous structures to construct a predictive but robust analytical profile. The guide emphasizes the critical role of thiol-thione tautomerism in interpreting spectral data and provides detailed, field-proven methodologies for acquiring high-quality spectroscopic information. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the characterization of substituted 1,2,4-thiadiazoles.

Introduction and Structural Considerations

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its derivatives are explored for a range of biological activities. The target molecule, 3-ethyl-5-mercapto-1,2,4-thiadiazole, is characterized by an ethyl group at position 3 and a mercapto (thiol) group at position 5.

A pivotal aspect of the chemistry of mercapto-substituted nitrogen heterocycles is the potential for prototropic tautomerism. 3-ethyl-5-mercapto-1,2,4-thiadiazole is expected to exist in a dynamic equilibrium between its thiol form and its thione counterpart, 3-ethyl-1,2,4-thiadiazolidin-5-thione. The predominant tautomer is often dependent on the physical state (solid vs. solution) and the polarity of the solvent. For many related heterocyclic thiols, the thione form is favored in the solid state.[1] Spectroscopic analysis is the definitive method for identifying which tautomer is present under given conditions.

Caption: Thiol-Thione tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-ethyl-5-mercapto-1,2,4-thiadiazole, providing detailed information about its carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are predicted based on the principles of substituent effects on the 1,2,4-thiadiazole ring and data from analogous ethyl-substituted compounds. The presence of two distinct tautomers would result in two sets of signals, or averaged signals if the interchange is rapid on the NMR timescale.

Table 1: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |

|---|---|---|---|

| Ethyl-CH₂ | ~2.9 - 3.2 (quartet, J ≈ 7.5 Hz) | ~25 - 30 | Deshielded by the adjacent C3 of the heterocyclic ring. |

| Ethyl-CH₃ | ~1.3 - 1.5 (triplet, J ≈ 7.5 Hz) | ~12 - 15 | Standard aliphatic region, coupled to the CH₂ group. |

| Ring-C3 | - | ~170 - 175 | C=N environment, significantly deshielded. Position influenced by the ethyl substituent. |

| Ring-C5 (Thiol) | - | ~165 - 170 | C-S environment in an aromatic-like ring. |

| Ring-C5 (Thione) | - | ~185 - 195 | C=S environment, expected to be highly deshielded. |

| S-H (Thiol) | ~3.5 - 5.0 (broad singlet) | - | Position is highly variable, dependent on solvent and concentration. May exchange with D₂O. |

| N-H (Thione) | ~12.0 - 14.0 (broad singlet) | - | Thioamide-like proton, expected to be significantly deshielded and broad. |

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures data integrity and reproducibility.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down the exchange of labile protons like S-H or N-H.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

-

Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 3-4 seconds, relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, aiding in assignment.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate ¹H signals to determine relative proton counts and analyze multiplicities to establish spin-spin coupling between adjacent protons.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying functional groups and confirming the predominant tautomeric form by probing molecular vibrations.

Predicted Key Vibrational Frequencies

The key to distinguishing the tautomers lies in the high-frequency region (2500-3500 cm⁻¹) and the fingerprint region.

Table 2: Predicted IR Absorption Bands (cm⁻¹)

| Vibrational Mode | Thiol Form | Thione Form | Rationale & Notes |

|---|---|---|---|

| S-H Stretch | ~2550 - 2600 (weak, sharp) | Absent | The presence of this weak band is a strong indicator of the thiol tautomer. |

| N-H Stretch | Absent | ~3100 - 3300 (strong, broad) | A broad band in this region is characteristic of the N-H group in the thione form, often broadened by hydrogen bonding.[1] |

| C-H Stretch (Aliphatic) | ~2850 - 2980 | ~2850 - 2980 | Characteristic stretches for the methyl and methylene groups of the ethyl substituent. |

| C=N Stretch | ~1620 - 1650 | ~1600 - 1630 | Endocyclic C=N stretching vibration of the thiadiazole ring. |

| Thioamide II (C=S) | Absent | ~1250 - 1350 | This band, involving C-N stretching and N-H bending, is a key marker for the thione tautomer. |

| C-S Stretch | ~650 - 750 | ~650 - 750 | Ring C-S stretching vibrations. |

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Rationale: KBr is transparent in the mid-IR range and provides a solid matrix that minimizes scattering.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the key absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and offers structural insights through the analysis of fragmentation patterns.

Predicted Molecular Ion and Fragmentation

The molecular formula of 3-ethyl-5-mercapto-1,2,4-thiadiazole is C₄H₆N₂S₂.

-

Monoisotopic Mass: 146.0027 Da.

A high-resolution mass spectrometer (HRMS) should detect an [M+H]⁺ ion at m/z 147.0100, confirming the elemental composition.

Plausible Fragmentation Pathway: The fragmentation is likely initiated by the cleavage of the ethyl group or the fragmentation of the heterocyclic ring.

Caption: A plausible EI fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Methodology (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion and Ionization: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump.

-

Rationale: ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining molecular weight.

-

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer like an Orbitrap or TOF.

-

Acquire data in positive ion mode.

-

The high resolution allows for the determination of the exact mass to within a few parts per million (ppm), enabling confident confirmation of the elemental formula.

-

-

Tandem MS (MS/MS): To induce and analyze fragmentation, select the [M+H]⁺ ion (m/z 147.0100) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Analyze the resulting fragment ions to corroborate the proposed structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the conjugated system.

Predicted Electronic Transitions

The 1,2,4-thiadiazole ring is an aromatic chromophore. The presence of the sulfur atom (mercapto/thione) and the ethyl group will act as auxochromes, modifying the absorption profile.

-

π → π* transitions: Expected at shorter wavelengths, likely in the range of 250-290 nm, characteristic of the conjugated heterocyclic system.

-

n → π* transitions: These are typically weaker and occur at longer wavelengths, possibly >300 nm, involving the non-bonding electrons on the sulfur and nitrogen atoms. The thione tautomer, with its C=S chromophore, is expected to have a more pronounced n → π* absorption at a longer wavelength compared to the thiol form.

Experimental Protocol: UV-Visible Spectroscopy

Methodology:

-

Sample Preparation: Prepare a series of dilutions of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) to find a concentration that gives a maximum absorbance between 0.5 and 1.0. A typical starting concentration is 1x10⁻⁴ M.

-

Data Acquisition:

-

Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (reference) and another with the sample solution.

-

Scan the wavelength range from approximately 400 nm down to 200 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a quantitative measure of the intensity of the absorption.

-

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 3-ethyl-5-mercapto-1,2,4-thiadiazole. The key to its characterization is the careful analysis of data from multiple techniques to resolve the thiol-thione tautomerism. NMR spectroscopy will definitively establish the carbon-hydrogen framework, while IR spectroscopy provides a rapid and effective means to identify the dominant tautomer through the presence of either a weak S-H stretch or a strong N-H stretch. High-resolution mass spectrometry will confirm the elemental composition, and UV-Visible spectroscopy will characterize the electronic properties of the chromophore. The provided protocols represent best practices in the field, ensuring the generation of reliable and reproducible data for the experimental validation of this and related heterocyclic compounds.

References

-

Ibn Al-haitham Journal For Pure And Applied Sciences. (2017). Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. [Link]

-

Molecules. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

-

National Institutes of Health (NIH). (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. [Link]

-

PubChem. (n.d.). 1,2,4-Thiadiazole. [Link]

-

MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. [Link]

-

AL-Qadisiyha Journal For Science. (2014). Synthesis and Characterization of 2-(5-mercapto-1,3,4- thiadiazol-2-yl)isoindoline-1,3-dione (L) and its Complexes with some Metal Ions. [Link]

-

MDPI. (n.d.). Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. [Link]

-

ResearchGate. (2016). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. [Link]

Sources

An In-depth Technical Guide to the NMR Data Interpretation of 3-Ethyl-1,2,4-thiadiazole-5-thiol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and materials science.[1] This guide provides a comprehensive, in-depth analysis of the NMR data for 3-Ethyl-1,2,4-thiadiazole-5-thiol, a heterocyclic compound of significant interest. We will move beyond a simple recitation of data to explore the causal relationships behind spectral features, addressing key challenges such as tautomerism and the unambiguous assignment of signals through one- and two-dimensional NMR techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for interpreting NMR spectra of complex nitrogen and sulfur-containing heterocycles.[2]

The Structural & Tautomeric Landscape of this compound

Before interpreting any spectral data, it is crucial to understand the fundamental structure and potential isomerism of the molecule. This compound belongs to the thiadiazole family, a class of five-membered heterocyclic compounds.[3] The primary structural consideration for this molecule is the existence of thiol-thione tautomerism, a phenomenon common in mercapto-substituted N-heterocycles.[4][5]

The molecule can exist in equilibrium between the thiol form (possessing a C-SH group) and the more stable thione form (possessing a C=S group and an N-H proton).[6][7] This equilibrium is critical as it dictates the number and nature of NMR-active nuclei, particularly the exchangeable proton (SH vs. NH) and the chemical environment of the C5 carbon. Quantum chemical calculations and experimental data for related mercaptothiadiazoles consistently show that the thione form is the predominant tautomer in solution.[4][8]

Caption: Thiol-thione tautomeric equilibrium of the title compound.

A Validated Workflow for NMR Data Acquisition

To ensure trustworthy and reproducible results, a systematic approach to data acquisition is paramount. The choice of solvent and the suite of experiments performed are not arbitrary; they are selected to maximize the information obtained and to provide a self-validating dataset.

Experimental Protocol: Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice because its residual proton signal does not overlap with key analyte signals, and more importantly, it slows the exchange rate of labile protons (like NH or SH), allowing them to be observed more clearly in the ¹H NMR spectrum.[9]

-

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup & Data Acquisition:

-

Acquire all spectra on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

¹³C NMR: Acquire using proton decoupling. A longer acquisition time and a greater number of scans are necessary due to the low natural abundance of the ¹³C isotope.[10]

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. It is essential for confirming the connectivity within the ethyl group.[11]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It provides an unambiguous link between the ¹H and ¹³C spectra.[10]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically ²J and ³J). This is the most powerful experiment for piecing together the molecular framework and confirming the position of substituents on the heterocyclic ring.[11][12]

-

Caption: Key HMBC correlations confirming the molecular backbone.

Summary of NMR Data

The following table summarizes the predicted and assigned NMR data for 3-Ethyl-1,2,4-thiadiazole-5(4H)-thione.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H) |

| C3 | - | - | ~165 | CH₂, CH₃, NH |

| C5 | - | - | ~185 | NH |

| N4-H | ~13.5 | broad singlet | - | C3, C5 |

| C1' (-CH₂-) | ~3.2 | quartet (q) | ~30 | C3, C2' |

| C2' (-CH₃) | ~1.3 | triplet (t) | ~15 | C3, C1' |

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a systematic process that relies on a multi-faceted approach. By understanding the underlying principles of chemical shifts, coupling constants, and, most importantly, the potential for tautomerism, a definitive structural assignment can be made. The strategic application of 1D and 2D NMR experiments, particularly HMBC, provides a self-validating dataset that confirms not only the constitution of the molecule but also the specific location of substituents on the heterocyclic core. This guide provides a robust framework that can be adapted for the analysis of other complex heterocyclic systems, ensuring both accuracy and confidence in structural assignments.

References

-

Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers. [Link]

-

Various Authors. (2018). Synthesis and Identification of Heterocyclic Compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Ağırbaş, H., & Kara, Y. (2004). ¹³C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link]

-

Chandrashekhar, N., et al. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry. [Link]

-

Gomes, P. A. C., et al. (2016). Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. Journal of Physical Chemistry A. [Link]

-

Roberts, J. D. (1961). Spin-Spin Splitting in the Ethyl Group. In An Introduction to the Analysis of Spin-Spin Splitting in High-Resolution Nuclear Magnetic Resonance Spectra. W. A. Benjamin. [Link]

-

Claramunt, R. M., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link]

-

University of Calgary. (2000). Common 1H NMR Splitting Patterns. Chemistry LibreTexts. [Link]

-

Chatrabhuji, P., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. International Journal of Chemtech Applications. [Link]

-

Pop, R., et al. (2012). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica. [Link]

-

Farghaly, T. A., et al. (2012). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Sanna, K., et al. (2017). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Indian Journal of Chemistry - Section B. [Link]

-

Silva, A. L. R., et al. (2021). Tautomerism and thermodynamic stability of two mercapto-1,3,4-thiadiazoles. Proceedings of the 16th Calorimetry Days. [Link]

-

Modzelewska-Banachiewicz, B., & Matosiuk, D. (2010). Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines. ChemInform. [Link]

-

Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc. [Link]

-

Farag, A. B., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

-

Yurttaş, L., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

-

Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences. [Link]

-

Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds. Course Catalog. [Link]

-

STEM Fellowship. (2023). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. STEM Journal. [Link]

-

Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. Structural Chemistry. [Link]

-

University of California, Davis. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Al-Jbouri, F. H. H. (2022). Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring. Thi-Qar Medical Journal. [Link]

-

Mal, D. R. (2013). 15N NMR in Heterocyclic Chemistry. NPTEL. [Link]

-

Yavari, I., et al. (2012). Selected ¹³C NMR chemical shifts and coupling constants. ResearchGate. [Link]

-

PubChem. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

El-Kerdawy, M. M., et al. (1982). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Indian Journal of Chemistry - Section B. [Link]

-

Rubab, L., et al. (2022). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Catalysts. [Link]

-

Various Authors. (2014). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Shodhganga. [Link]

-

Wikipedia. Thiadiazoles. Wikimedia Foundation. [Link]

-

Gultyai, V. P., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

Sources

- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 2. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand — STEM Journal [stem-journal.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry of 3-ethyl-1,2,4-thiadiazole-5-thiol

Foreword: Charting the Molecular Landscape

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 3-ethyl-1,2,4-thiadiazole-5-thiol stands as a representative of the thiadiazole class, a scaffold known for its diverse pharmacological activities, including antimicrobial and anticancer properties.[1] Mass spectrometry provides an unparalleled window into the molecular identity and stability of such compounds, offering critical data on molecular weight and fragmentation pathways that inform synthesis, metabolism, and degradation studies. This guide moves beyond a simple recitation of methods to provide a field-proven perspective on acquiring and interpreting the mass spectrum of this specific molecule, grounded in the fundamental principles of ionization and fragmentation.

Foundational Principles: Electron Ionization and the 1,2,4-Thiadiazole Core

The analysis of small, semi-volatile heterocyclic molecules like this compound is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. EI is a robust and highly reproducible "hard" ionization technique. The selection of 70 eV as the standard electron energy is a critical choice rooted in decades of practice; it provides sufficient energy to reliably generate a molecular ion while inducing extensive, characteristic fragmentation.[2] This fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural confirmation.

The 1,2,4-thiadiazole ring is an aromatic heterocycle, and its stability, along with the influence of its substituents—the 3-ethyl group and the 5-thiol/thione group—dictates its behavior upon electron ionization.[1] It is important to recognize that the 5-thiol group exists in tautomeric equilibrium with its 5-thione form (a C=S double bond). In the gas phase of a mass spectrometer, the thione tautomer is often the more stable and prevalent form, and its structure is the basis for the fragmentation analysis that follows.[3]

Predicted Fragmentation Pathway of 3-ethyl-1,2,4-thiadiazole-5-thione

The fragmentation of the 3-ethyl-1,2,4-thiadiazole-5-thione molecular ion (m/z 146) is a logical cascade of bond cleavages driven by the formation of stable neutral losses and charged fragments. The initial impact of a 70 eV electron ejects an electron from the molecule, creating the molecular ion, M+•, at m/z 146. Subsequent fragmentation is governed by the relative strengths of the bonds and the stability of the resulting products.

The primary fragmentation events anticipated are:

-

Alpha-Cleavage (α-cleavage): The most facile fragmentation for alkyl-substituted aromatic rings is often the cleavage of the bond beta to the ring. Here, this involves the loss of a methyl radical (•CH₃) from the ethyl group to form a stable, resonance-stabilized cation at m/z 131 . This is frequently a high-abundance peak.

-

Ring Fragmentation: The thiadiazole ring itself will undergo cleavage. Unlike 1,2,3-thiadiazoles where the loss of molecular nitrogen (N₂) is a dominant pathway[4][5], 1,2,4-thiadiazoles fragment through more complex ring-opening mechanisms.[6] A plausible pathway involves the expulsion of a neutral acetonitrile molecule (CH₃CN) from the [M-CH₃]⁺ fragment, leading to an ion at m/z 90 .

-

Loss of the Ethyl Group: Direct cleavage of the bond connecting the ethyl group to the thiadiazole ring can result in the loss of an ethyl radical (•C₂H₅), yielding a fragment ion at m/z 117 .

-

Further Ring Decomposition: The thiadiazole ring can undergo further decomposition, potentially losing fragments like hydrogen thiocyanide (HSCN) or other sulfur- and nitrogen-containing species, leading to smaller fragment ions.

The following diagram illustrates this predicted cascade.

Caption: Predicted EI fragmentation pathway for 3-ethyl-1,2,4-thiadiazole-5-thione.

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

This protocol outlines a self-validating system for the GC-MS analysis of this compound. The inclusion of checks and standard practices ensures data integrity and reproducibility.

Objective: To obtain a clean, identifiable, and reproducible electron ionization mass spectrum of the target compound.

I. Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent. HPLC-grade methanol or acetonitrile are excellent choices as they volatilize quickly in the injection port and are compatible with most GC columns.

-

Concentration: Prepare a stock solution of this compound at 1 mg/mL. From this, create a working solution for injection at approximately 10-50 µg/mL.

-

Causality: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector, which could lead to peak tailing and spectral distortion.

-

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the GC injector.

II. Instrumentation & Parameters (GC-MS)

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD or equivalent).

-

GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar column such as a DB-5ms or HP-5ms.

-

Causality: A 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds and is robust enough for routine analysis.

-

-

GC Parameters:

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C. This ensures rapid volatilization of the analyte.

-

Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio). A split injection prevents column overloading and ensures sharp chromatographic peaks.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Causality: This program ensures the analyte elutes as a sharp peak and that any less volatile impurities are cleaned from the column after each run.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and all significant fragments.

-

Solvent Delay: 3 minutes. This prevents the massive solvent peak from entering and saturating the MS detector.

-

III. Data Acquisition and Processing

-

Run Sequence: Begin with a solvent blank (an injection of pure methanol or acetonitrile) to ensure system cleanliness. Follow with the sample injection.

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Background Subtraction: Extract the mass spectrum from the apex of the target peak. It is critical to perform background subtraction using the baseline on either side of the peak to remove contributions from column bleed or co-eluting impurities.

-

Library Search (Optional): Search the acquired spectrum against a commercial library (e.g., NIST, Wiley). While a direct match is unlikely for a novel compound, this can help identify related structures or potential contaminants.

The following diagram outlines the complete experimental workflow.

Caption: End-to-end workflow for the GC-MS analysis of this compound.

Interpreting the Data: A Quantitative Look

The final output is a mass spectrum plotting relative abundance against the mass-to-charge ratio (m/z). The data should be summarized for clarity and comparison.

Table 1: Predicted Mass Spectral Data for 3-ethyl-1,2,4-thiadiazole-5-thione

| m/z | Proposed Ion Formula | Proposed Structure / Neutral Loss | Predicted Relative Abundance |

| 146 | [C₄H₆N₂S₂]⁺• | Molecular Ion (M⁺•) | Moderate |

| 131 | [C₃H₃N₂S₂]⁺ | [M - •CH₃]⁺ | High (Potential Base Peak) |

| 117 | [C₂HN₂S₂]⁺ | [M - •C₂H₅]⁺ | Moderate to Low |

| 90 | [C₂H₂S₂]⁺• | [M - CH₃ - CH₃CN]⁺• | Moderate |

| 75 | [C₂H₅NS]⁺• | [M - HSCN]⁺• | Low |

-

Trustworthiness through Self-Validation: The presence of the molecular ion at m/z 146 confirms the compound's molecular weight. The M+2 isotope peak, due to the natural abundance of ³⁴S, should be visible at m/z 148 with an expected abundance of ~9% of the M+ peak (since there are two sulfur atoms), providing strong validation for the elemental composition. The logical mass differences between major peaks (e.g., 146 -> 131 is a loss of 15 amu, corresponding to •CH₃) must align with chemically plausible fragmentation mechanisms.

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, yields a wealth of structural information. By understanding the principles of electron ionization and the predictable fragmentation behavior of the substituted thiadiazole ring, researchers can confidently confirm the identity and purity of their synthesized compounds. The protocols and interpretive frameworks presented here serve as a robust guide for drug development professionals, ensuring that the analytical data generated is not only accurate but also deeply understood, paving the way for the next stages of discovery.

References

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

-

Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Available at: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

-

Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology. Available at: [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. ResearchGate. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidinone. Organic Chemistry: An Indian Journal. Available at: [Link]

-

Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol. PubChem. Available at: [Link]

-

Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]

-

Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. ResearchGate. Available at: [Link]

Sources

- 1. isres.org [isres.org]

- 2. article.sapub.org [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

FTIR analysis of 3-ethyl-1,2,4-thiadiazole-5-thiol

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of 3-Ethyl-1,2,4-Thiadiazole-5-thiol

Authored by: Senior Application Scientist

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the theoretical underpinnings of the analysis, the causal reasoning behind critical experimental choices, and a detailed interpretation of the resulting spectral data. We will explore the compound's structural nuances, particularly its thiol-thione tautomerism, and how these features manifest in the infrared spectrum. The guide includes detailed, self-validating protocols for sample preparation and data acquisition, ensuring reproducibility and scientific rigor. All methodologies and interpretations are grounded in authoritative scientific literature to provide a trustworthy and expert-driven resource.

Introduction: The Significance of this compound and the Role of FTIR

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold that is a structural motif in numerous pharmacologically active compounds.[1][2] These derivatives are known to exhibit a wide range of biological activities, making them significant targets in medicinal chemistry and drug discovery.[1][3] this compound, the subject of this guide, combines this important heterocyclic core with a reactive thiol group, suggesting potential as a synthetic intermediate or as a pharmacophore itself.

Structural elucidation and quality control are paramount in the development of such compounds. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. FTIR provides a unique molecular "fingerprint" by measuring the vibrational transitions within a molecule when it absorbs infrared radiation.[4] This technique is exceptionally powerful for identifying functional groups, confirming molecular structure, and assessing sample purity.[5] For this compound, FTIR is crucial for verifying the integrity of the thiadiazole ring and characterizing the state of the exocyclic sulfur atom, which can exist in a dynamic equilibrium between thiol and thione forms.

A critical aspect of analyzing mercapto-substituted thiadiazoles is the potential for tautomerism. The molecule can exist as the -SH (thiol) form or, through proton transfer, as the C=S (thione) form with an adjacent N-H group. Evidence from vibrational spectroscopy and X-ray crystallography on similar compounds, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, suggests that the thione tautomer is often the predominant form in the solid state.[6] This guide will proceed with the analysis assuming the potential for both forms, with a focus on identifying the spectral markers that differentiate them.

Sources

The Duality of Reactivity: An In-depth Technical Guide to 3-Ethyl-1,2,4-thiadiazole-5-thiol for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of 3-ethyl-1,2,4-thiadiazole-5-thiol, a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into the nuanced behavior of its two primary reactive centers: the exocyclic thiol group and the 1,2,4-thiadiazole core. By exploring its synthesis, tautomeric equilibrium, and key transformations—including S-alkylation, oxidation, and the biologically crucial ring-opening reaction with nucleophiles like cysteine—this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to strategically leverage the unique chemical biology of this promising scaffold.

Introduction: The Emergence of a Privileged Scaffold

The 1,2,4-thiadiazole ring system is a recognized "privileged scaffold" in medicinal chemistry, appearing in a diverse array of biologically active molecules. The introduction of an ethyl group at the 3-position and a thiol at the 5-position imparts a unique combination of lipophilicity and nucleophilicity, making this compound a versatile building block for the synthesis of novel therapeutic agents. Its reactivity profile is dominated by the interplay between the exocyclic sulfur and the heterocyclic ring, a dynamic that is crucial to its mechanism of action in biological systems.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic routes for 1,2,4-thiadiazoles. A common and effective method involves the oxidative cyclization of a thioacylamidine intermediate.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol provides a general framework for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles, which can be adapted for the synthesis of the thiol derivative.

Step 1: Formation of the Thioacylamidine Intermediate

-

To a solution of an appropriate amidine hydrochloride (1.0 eq.) in a suitable solvent such as DMF, add a base (e.g., triethylamine, 2.2 eq.) and stir at room temperature.

-

Slowly add an aryl isothiocyanate (1.1 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

Step 2: Oxidative N-S Bond Formation

-

To the solution containing the thioacylamidine intermediate, add an oxidizing agent such as iodine (I₂) or phenyliodine(III) bis(trifluoroacetate) (PIFA).

-

Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-substituted-5-amino-1,2,4-thiadiazole.

Note: Conversion of the 5-amino group to the 5-thiol can be achieved through diazotization followed by treatment with a sulfur nucleophile, a standard transformation in heterocyclic chemistry.

The Thiol-Thione Tautomerism: A Fundamental Equilibrium

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by factors such as the solvent, pH, and temperature. In the solid state and in neutral solutions, the thione form is generally favored.[1][2] The predominance of the thione tautomer is a key consideration for its reactivity, as it influences the nucleophilicity of the exocyclic sulfur and the nitrogen atoms within the ring.

Reactivity of the Exocyclic Thiol/Thione Group

The exocyclic sulfur atom is a primary site of reactivity, readily undergoing alkylation and oxidation reactions.

S-Alkylation: A Gateway to Diverse Derivatives

The thiol or, more accurately, the thiolate anion generated in the presence of a base, is a potent nucleophile that readily reacts with electrophiles such as alkyl halides. This S-alkylation is a cornerstone for the diversification of the this compound scaffold.

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the thiolate.

-

Add ethyl iodide (1.1 eq.) dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 3-ethyl-5-(ethylthio)-1,2,4-thiadiazole.

Oxidation: Formation of Disulfides

The thiol group can be readily oxidized to form a disulfide bridge. This reaction is often reversible and can be a key aspect of the molecule's biological activity, particularly in the context of redox signaling. Mild oxidizing agents such as hydrogen peroxide or iodine can be employed for this transformation.

Caption: Workflow for the oxidation of this compound to its corresponding disulfide.

Reactivity of the 1,2,4-Thiadiazole Ring: The Biological Warhead

The 1,2,4-thiadiazole ring is not merely a passive scaffold; it possesses inherent reactivity that is central to its application as a covalent modifier in drug discovery.

Ring Stability and Susceptibility to Nucleophilic Attack

The 1,2,4-thiadiazole ring is generally stable under acidic conditions but can be susceptible to ring-opening upon reaction with strong nucleophiles. This reactivity is particularly significant in a biological context, where the thiolates of cysteine residues in proteins can act as potent nucleophiles.

Covalent Modification of Cysteine Residues: A Key Mechanism of Action

A growing body of evidence indicates that 1,2,4-thiadiazoles can act as covalent inhibitors of cysteine-containing enzymes. The proposed mechanism involves the nucleophilic attack of a cysteine thiolate on the sulfur atom of the thiadiazole ring, leading to the cleavage of the N-S bond and the formation of a disulfide adduct with the protein. This ring-opening is a critical event in the covalent modification of target proteins.[3][4]

Caption: Proposed mechanism for the covalent modification of a cysteine residue by this compound.

This covalent modification is often irreversible and can lead to the potent and selective inhibition of target enzymes, a highly desirable characteristic in modern drug design.

Spectroscopic and Physicochemical Data (Predicted)

While experimental data for this compound is not widely available in the public domain, the following table summarizes the expected physicochemical properties and spectroscopic data based on closely related analogs.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₆N₂S₂ |

| Molecular Weight | 146.23 g/mol |

| Appearance | White to pale yellow solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~1.3 (t, 3H, CH₃), ~2.8 (q, 2H, CH₂), ~14.0 (br s, 1H, SH/NH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~12 (CH₃), ~25 (CH₂), ~165 (C3), ~180 (C5) |

Note: These are predicted values and should be confirmed experimentally.

Conclusion and Future Directions

This compound is a molecule with a rich and dualistic reactivity profile. The exocyclic thiol group provides a handle for straightforward chemical modification, allowing for the synthesis of diverse libraries of compounds. Simultaneously, the inherent reactivity of the 1,2,4-thiadiazole ring towards nucleophilic attack by cysteine residues presents a powerful tool for the design of covalent inhibitors. A thorough understanding of this reactivity is paramount for the successful application of this scaffold in the development of novel therapeutics. Future research should focus on the detailed kinetic and mechanistic elucidation of the ring-opening reaction with various biological nucleophiles, as well as the exploration of structure-activity relationships to fine-tune the reactivity and selectivity of this promising class of compounds.

References

- Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), pp.167-178.

- Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. (n.d.).

- de Paula, M. C., et al. (2013). Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives.

- Iannuzzi, M., et al. (2023). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. International Journal of Molecular Sciences, 24(21), p.15801.

- Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.).

- Chatrabhuji, P. M., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives.

- Demirbas, N., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(11), p.1430.

- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).

- Sarkar, S. (n.d.).